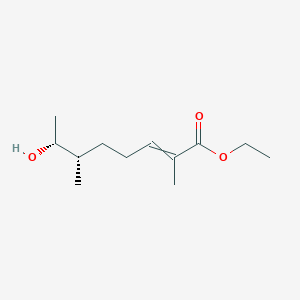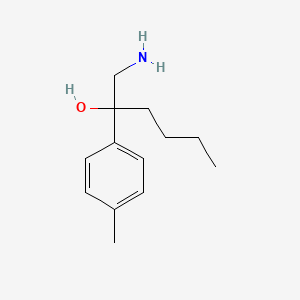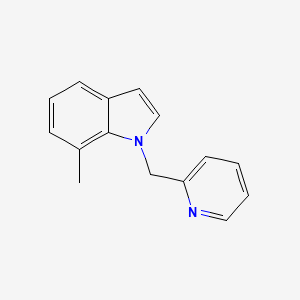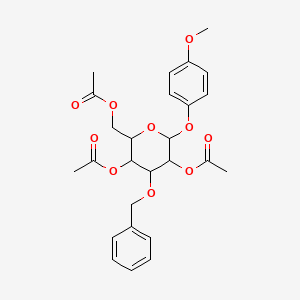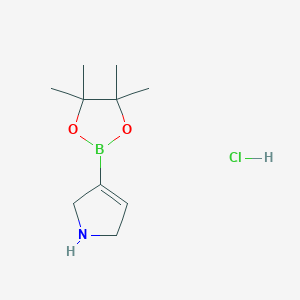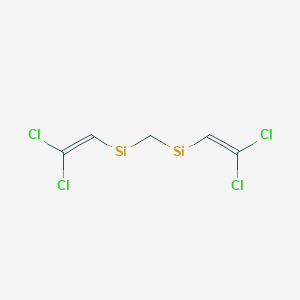![molecular formula C12H22O B12516238 [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol CAS No. 678195-80-7](/img/structure/B12516238.png)
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]methanol ist eine organische Verbindung mit einer einzigartigen Struktur, die einen Cyclopropylring, eine Ethenylgruppe und eine Hexylkette umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Cyclopropanierung eines geeigneten Alkens, gefolgt von Funktionalisierungsumwandlungen. Eine gängige Methode ist die Reaktion eines Hexyl-substituierten Alkens mit einer Diazoverbindung in Gegenwart eines Übergangsmetallkatalysators, um den Cyclopropylring zu bilden. Nachfolgende Hydroborierungs-Oxidation oder andere geeignete Reaktionen können die Hydroxylgruppe einführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann großtechnische Cyclopropanierungsreaktionen unter Verwendung optimierter Katalysatoren und Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of a hexyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent hydroboration-oxidation or other suitable reactions can introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Ethenylgruppe kann zu einer Ethylgruppe reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie PCC (Pyridiniumchlorchromat) oder KMnO4 (Kaliumpermanganat) können verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von H2 und einem Palladiumkatalysator.
Substitution: Reagenzien wie SOCl2 (Thionylchlorid) zur Umwandlung der Hydroxylgruppe in ein Chlorid.
Hauptprodukte
Oxidation: Bildung von [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]keton.
Reduktion: Bildung von [(1S,2S)-2-Ethyl-2-hexylcyclopropyl]methanol.
Substitution: Bildung von [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]chlorid.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Spezialchemikalien.
Wirkmechanismus
Der Wirkungsmechanismus von [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen und deren Aktivität möglicherweise zu hemmen oder zu modifizieren. Die Ethenylgruppe kann an π-π-Wechselwirkungen teilnehmen, während die Hydroxylgruppe Wasserstoffbrückenbindungen bilden kann, was zur Gesamtaktivität beiträgt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]amin
- [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]acetat
- [(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]chlorid
Einzigartigkeit
[(1S,2S)-2-Ethenyl-2-hexylcyclopropyl]methanol ist aufgrund seiner Kombination aus einem Cyclopropylring, einer Ethenylgruppe und einer Hydroxylgruppe einzigartig. Diese Kombination verleiht ihm besondere chemische und physikalische Eigenschaften, wodurch es für bestimmte Anwendungen wertvoll ist, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
678195-80-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-12(4-2)9-11(12)10-13/h4,11,13H,2-3,5-10H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
FTOQSWJMOZPKFQ-NEPJUHHUSA-N |
Isomerische SMILES |
CCCCCC[C@]1(C[C@@H]1CO)C=C |
Kanonische SMILES |
CCCCCCC1(CC1CO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
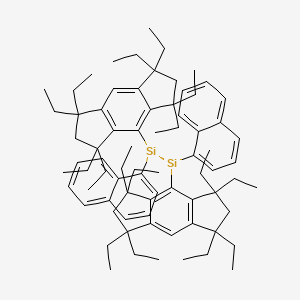
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
